molecular formula C16H13ClFNO2 B2482743 7-chloro-4-(4-fluorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one CAS No. 1340786-42-6

7-chloro-4-(4-fluorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Cat. No.: B2482743
CAS No.: 1340786-42-6
M. Wt: 305.73
InChI Key: FUUCIWOXQQBOJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-chloro-4-(4-fluorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a useful research compound. Its molecular formula is C16H13ClFNO2 and its molecular weight is 305.73. The purity is usually 95%.
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Scientific Research Applications

Chemistry and Biological Activity

The chemistry and biological activity of benzazepines, including compounds similar to 7-chloro-4-(4-fluorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, have been extensively studied. These compounds demonstrate significant cytotoxicity against human leukemia cells and exhibit inhibitory effects on multidrug resistance P-glycoprotein efflux pumps in mouse lymphoma cells, suggesting their potential application in cancer therapy. Furthermore, their ability to interact with DNA and enhance the decay of ascorbic acid indicates potential uses in molecular biology and antioxidant research (Kawase, Saito, & Motohashi, 2000).

Antimicrobial Scaffolds

Benzoxazepines, such as this compound, are noted for their pharmacological properties, including anticancer, antibacterial, and antifungal activities. Their interactions with G-protein-coupled receptors make them candidates for developing drugs for treating neuronal disorders like Alzheimer's and Parkinson's disease. The structure of benzoxazepines allows for the exploration of these compounds as potential antimicrobial scaffolds, with applications in designing new drugs to combat resistant microbial strains (Stefaniak & Olszewska, 2021).

Organic Synthesis and Drug Development

The study of benzoxazepines, including this compound, contributes to organic synthesis and drug development. These compounds serve as building blocks for synthesizing a wide range of organic compounds due to their unique chemical properties. Their biological and pharmacological activities have made them subjects of interest in the development of new therapeutic agents, especially for treating various types of cancer and microbial infections. The versatility of benzoxazepines in organic synthesis highlights their potential for creating a broad spectrum of pharmacologically active compounds (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Properties

IUPAC Name

7-chloro-4-[(4-fluorophenyl)methyl]-5H-1,4-benzoxazepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFNO2/c17-13-3-6-15-12(7-13)9-19(16(20)10-21-15)8-11-1-4-14(18)5-2-11/h1-7H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUUCIWOXQQBOJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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